molecular formula C16H18N2O3S B4432788 ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4432788
M. Wt: 318.4 g/mol
InChI Key: MBKIKBLNMCJGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that it may work by inhibiting enzymes and receptors involved in various diseases. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylase (HDAC), an enzyme involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2, HDAC, and other enzymes and receptors. In vivo studies have shown that it can reduce inflammation, inhibit cancer cell growth, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments include its potential as a building block for the synthesis of new materials, its ability to inhibit enzymes and receptors involved in various diseases, and its diverse range of potential applications. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research and development of ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. These include:
1. Synthesis of new derivatives with improved pharmacological properties
2. Investigation of its potential as a building block for the synthesis of new materials
3. Development of new synthetic methods for its preparation
4. Investigation of its mechanism of action and identification of new targets
5. Evaluation of its potential as a therapeutic agent for various diseases
6. Investigation of its potential as a diagnostic tool for various diseases
7. Investigation of its potential as a bioimaging agent
8. Study of its potential toxicity and safety profile.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has shown promise as an anti-inflammatory, anti-cancer, and anti-microbial agent, and has potential as a building block for the synthesis of new materials. Further research is needed to fully understand its mechanism of action, evaluate its potential as a therapeutic agent, and investigate its potential toxicity and safety profile.

Scientific Research Applications

Ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In drug discovery, it has been studied for its ability to inhibit enzymes and receptors that are involved in various diseases. In material science, it has been explored for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-11-6-8-12(9-7-11)14(19)18-16-17-10(3)13(22-16)15(20)21-5-2/h6-9H,4-5H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKIKBLNMCJGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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